molecular formula C11H24N2O2 B034047 Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol CAS No. 19970-80-0

Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol

Cat. No. B034047
CAS RN: 19970-80-0
M. Wt: 216.32 g/mol
InChI Key: WYKDLBVWXHCAJC-UHFFFAOYSA-N
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Description

Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol, commonly known as THD, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. THD is a bicyclic compound that contains a diazepine ring and two hydroxyl groups. Its chemical structure makes it an important intermediate for the synthesis of various pharmaceuticals and agrochemicals. In

Scientific Research Applications

THD has a wide range of scientific research applications, including its use as an intermediate for the synthesis of various pharmaceuticals and agrochemicals. THD can be used to synthesize drugs such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. It can also be used as a precursor for the synthesis of insecticides and herbicides. THD has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

Mechanism Of Action

The mechanism of action of THD is not well understood. However, it is believed that THD acts as a nucleophile and can form covalent bonds with various electrophilic species. THD has been shown to react with aldehydes, ketones, and epoxides, suggesting that it may have potential as a reagent in organic synthesis.

Biochemical And Physiological Effects

THD has been shown to have various biochemical and physiological effects. In vitro studies have shown that THD can inhibit the growth of cancer cells and induce apoptosis. THD has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that THD can reduce the severity of colitis in mice.

Advantages And Limitations For Lab Experiments

THD has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using readily available reagents. THD is also relatively non-toxic and has low environmental impact. However, THD has some limitations for lab experiments. It is hygroscopic and can absorb moisture from the air, which can affect its purity and stability. THD is also relatively expensive compared to other reagents.

Future Directions

There are several future directions for research on THD. One direction is to explore its potential as a chiral auxiliary in asymmetric synthesis. Another direction is to investigate its mechanism of action and potential applications as a reagent in organic synthesis. Further research is also needed to fully understand the biochemical and physiological effects of THD and its potential use as a therapeutic agent. Additionally, the development of new synthesis methods for THD could lead to more efficient and cost-effective production of this important compound.

Synthesis Methods

THD can be synthesized through various methods, including the reaction of 1,2-diaminopropane with 2-chloro-1-propanol, the reduction of 1,4-diketones with sodium borohydride, and the cyclization of N-acyl amino alcohols. Among these methods, the reaction of 1,2-diaminopropane with 2-chloro-1-propanol is the most commonly used method to synthesize THD. This method involves the reaction of 1,2-diaminopropane with 2-chloro-1-propanol in the presence of a catalyst such as sodium hydroxide or potassium hydroxide.

properties

IUPAC Name

3-[4-(3-hydroxypropyl)-1,4-diazepan-1-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c14-10-2-6-12-4-1-5-13(9-8-12)7-3-11-15/h14-15H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKDLBVWXHCAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)CCCO)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941880
Record name 3,3'-(1,4-Diazepane-1,4-diyl)di(propan-1-ol)
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Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol

CAS RN

19970-80-0
Record name Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019970800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-(1,4-Diazepane-1,4-diyl)di(propan-1-ol)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol
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